(3-Methoxyphenyl)methyl propanoate

Catalog No.
S14549650
CAS No.
6942-60-5
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methoxyphenyl)methyl propanoate

CAS Number

6942-60-5

Product Name

(3-Methoxyphenyl)methyl propanoate

IUPAC Name

(3-methoxyphenyl)methyl propanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3

InChI Key

SZDPHNWSYRXYOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)OC

(3-Methoxyphenyl)methyl propanoate, also known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is an organic compound with the molecular formula C11H14O4C_{11}H_{14}O_{4} and a molecular weight of 210.23 g/mol. This compound features a propanoate group esterified to a phenolic structure that includes methoxy and hydroxy substituents. Its clear liquid form typically ranges in color from very pale yellow to pale yellow and has no distinct odor. The compound is classified under various safety categories, indicating potential hazards such as harmful effects if ingested or if it comes into contact with skin or eyes .

  • Esterification: The synthesis of this compound often involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol, typically using an acid catalyst such as sulfuric acid under reflux conditions.
  • Oxidation: The compound can undergo oxidation to yield quinones or other oxidized derivatives, commonly using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The methoxy or hydroxy groups can be substituted by other functional groups under nucleophilic substitution reactions, depending on the reagents used.

(3-Methoxyphenyl)methyl propanoate exhibits notable biological activities:

  • Antioxidant Properties: The compound has been studied for its antioxidant capabilities, which involve scavenging free radicals and reducing oxidative stress. This property may contribute to potential health benefits .
  • Biomarker Potential: It serves as a biomarker for dietary intake, particularly related to the consumption of certain foods and beverages like coffee, due to its metabolic pathways in humans.

The primary method for synthesizing (3-Methoxyphenyl)methyl propanoate involves esterification:

  • Reactants: Combine 3-(4-hydroxy-3-methoxyphenyl)propanoic acid with methanol.
  • Catalyst: Use an acid catalyst (e.g., sulfuric acid).
  • Conditions: Conduct the reaction under reflux to ensure complete conversion.
  • Purification: After the reaction, purify the product through distillation or other methods to achieve high purity levels (typically >98%) .

Alternative methods may include variations in reactants and catalysts, but the fundamental process remains similar.

(3-Methoxyphenyl)methyl propanoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Food Industry: Due to its role as a biomarker, it is relevant in studies related to dietary habits and food consumption patterns.
  • Antioxidant Additive: Its antioxidant properties make it a candidate for use in formulations aimed at reducing oxidative damage in biological systems.

Research into the interactions of (3-Methoxyphenyl)methyl propanoate focuses on its biological effects:

  • Molecular Targets: Studies indicate that this compound interacts with various cellular pathways involved in oxidative stress response, potentially influencing health outcomes related to chronic diseases .
  • Synergistic Effects: Investigations into its combined effects with other antioxidants suggest enhanced protective effects against oxidative damage when used alongside other compounds.

Several compounds share structural similarities with (3-Methoxyphenyl)methyl propanoate, each exhibiting unique properties:

Compound NameSimilarityNotable Features
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate1.00Different positioning of hydroxy and methoxy groups
Ethyl 3-(3,4-dimethoxyphenyl)propionate0.96Contains two methoxy groups on the aromatic ring
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate0.96Similar structure but different alkyl group
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate0.94Features three methoxy groups
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate0.94Contains multiple substitutions affecting reactivity

Uniqueness: (3-Methoxyphenyl)methyl propanoate is distinguished by its specific arrangement of functional groups that confer unique biological activities and chemical reactivity not found in the other listed compounds .

This detailed overview highlights the significance of (3-Methoxyphenyl)methyl propanoate within organic chemistry and its potential implications across various scientific fields.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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